molecular formula C10H11FO2 B15290334 1-(4-Ethoxyphenyl)-2-fluoroethan-1-one CAS No. 371754-92-6

1-(4-Ethoxyphenyl)-2-fluoroethan-1-one

Cat. No.: B15290334
CAS No.: 371754-92-6
M. Wt: 182.19 g/mol
InChI Key: MKIFDFOEJUJQGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)-2-fluoroethan-1-one is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a fluoroethanone moiety

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-2-fluoroethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-ethoxybenzene with fluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Another approach involves the nucleophilic substitution of 4-ethoxyphenyl magnesium bromide with fluoroacetyl chloride, followed by hydrolysis to yield the desired product. This method requires careful control of reaction conditions to ensure high yield and purity of the final compound.

Industrial production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. These methods often employ automated systems to precisely control reaction parameters and minimize the formation of by-products.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-2-fluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the fluoroethanone moiety can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.

    Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, resulting in the formation of amine or thiol derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Ethoxyphenyl)-2-fluoroethan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-2-fluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cell surface receptors, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-2-fluoroethan-1-one can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-2-fluoroethan-1-one: Similar structure but with a methoxy group instead of an ethoxy group, which may result in different chemical reactivity and biological activity.

    1-(4-Ethoxyphenyl)-2-chloroethan-1-one:

    1-(4-Ethoxyphenyl)-2-bromoethan-1-one: The presence of a bromo group can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

371754-92-6

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-2-fluoroethanone

InChI

InChI=1S/C10H11FO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6H,2,7H2,1H3

InChI Key

MKIFDFOEJUJQGG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.